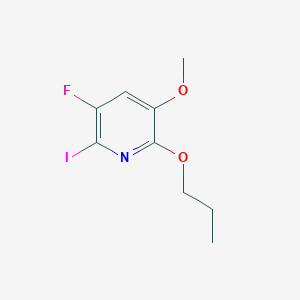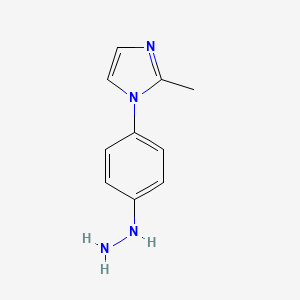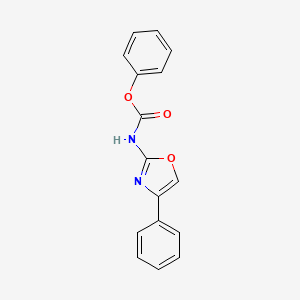
4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, chlorine, and a difluorocyclopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-5-chloropyrazole with 2,2-difluorocyclopropylamine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving pyrazole derivatives
Mécanisme D'action
The mechanism by which 4-bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclopropyl group can enhance the compound’s stability and binding affinity, contributing to its overall efficacy .
Comparaison Avec Des Composés Similaires
4-Bromo-5-chloro-2-fluoroaniline: A structurally related compound with similar halogen substitutions.
4-Bromo-2-chlorophenol: Another halogenated compound with different functional groups.
4-Bromopyrazole: A simpler pyrazole derivative with a single bromine substitution
Uniqueness: 4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole stands out due to the presence of the difluorocyclopropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and potential interactions with biological targets, making it a valuable scaffold in drug discovery and materials science .
Propriétés
Formule moléculaire |
C6H4BrClF2N2 |
|---|---|
Poids moléculaire |
257.46 g/mol |
Nom IUPAC |
4-bromo-5-chloro-1-(2,2-difluorocyclopropyl)pyrazole |
InChI |
InChI=1S/C6H4BrClF2N2/c7-3-2-11-12(5(3)8)4-1-6(4,9)10/h2,4H,1H2 |
Clé InChI |
ZYCFIPQXGWOZMM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)N2C(=C(C=N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


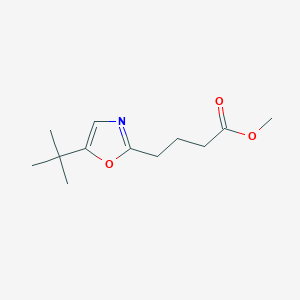
![(R)-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13890566.png)
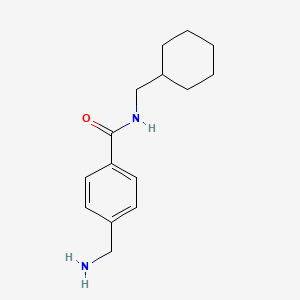
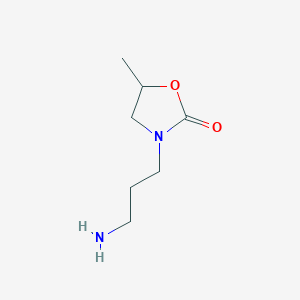
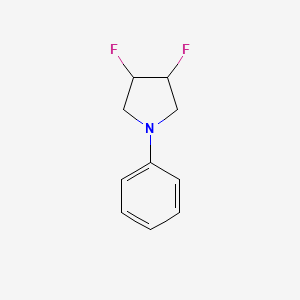
![3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13890588.png)
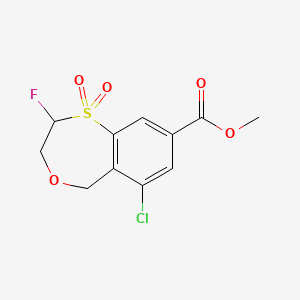
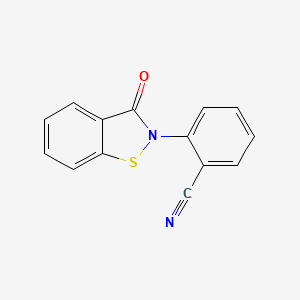
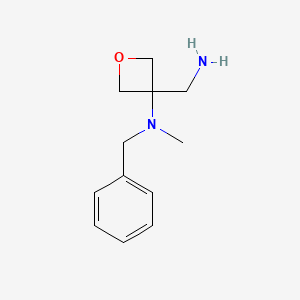
![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
